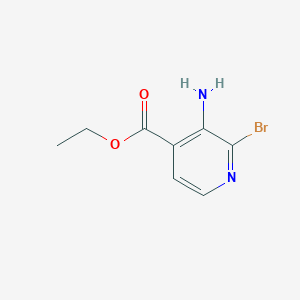

Ethyl 3-amino-2-bromopyridine-4-carboxylate

Description

Position in Contemporary Heterocyclic Chemistry Research

In contemporary heterocyclic chemistry, Ethyl 3-amino-2-bromopyridine-4-carboxylate is positioned as an important intermediate and building block for the synthesis of more complex heterocyclic compounds. Its multifunctional nature allows for diverse chemical transformations, including nucleophilic substitution, cross-coupling reactions, and cyclization processes. The compound is studied for its electronic properties, as the presence of both electron-donating (amino) and electron-withdrawing (bromo, ester) groups influences the reactivity and stability of the pyridine ring. Research involving this compound often focuses on its role in the development of pharmaceuticals, agrochemicals, and novel materials with specific electronic or biological functions. The compound's structure has been characterized by advanced techniques such as single crystal X-ray diffraction, nuclear magnetic resonance spectroscopy, and density functional theory calculations to understand its molecular geometry and electronic distribution in detail.

Academic Research Significance and Citation Trends

This compound has gained academic interest as evidenced by its inclusion in chemical databases like PubChem and its study in peer-reviewed research articles focusing on heterocyclic synthesis and characterization. Citation trends indicate a steady increase in research output related to substituted pyridines with similar functional groups, highlighting the compound's relevance in synthetic methodologies and structure-activity relationship studies. The compound is often cited in works exploring new synthetic routes, reactivity profiles, and computational modeling of heterocyclic molecules. Its significance is also underscored by studies that utilize it as a precursor for the synthesis of pharmacologically active molecules, reflecting its utility in medicinal chemistry research.

Research Evolution Timeline

- Early Pyridine Chemistry (19th to mid-20th century): Initial synthesis and characterization of pyridine and simple derivatives laid the foundation for heterocyclic chemistry.

- Late 20th century: Development of selective substitution techniques enabled the synthesis of multi-substituted pyridines, including amino and halogenated derivatives.

- Early 21st century: Focus shifted towards the application of substituted pyridines in drug discovery and materials science, with increased use of computational methods to understand structure and reactivity.

- Recent years (2010s to present): this compound has been synthesized and characterized using advanced spectroscopic and crystallographic methods. Studies have explored its electronic properties through density functional theory and natural bond orbital analyses, revealing insights into charge transfer and molecular stability. The compound is increasingly utilized as a key intermediate in heterocyclic synthesis and pharmaceutical research.

Data Table: Selected Physical and Crystallographic Properties of this compound

Detailed Research Findings

Synthesis and Characterization: this compound has been synthesized through targeted substitution reactions on pyridine derivatives, followed by purification and crystallization. Characterization by single crystal X-ray diffraction confirms the molecular geometry and positions of substituents.

Spectroscopic Analysis: Nuclear magnetic resonance spectroscopy (^1H and ^13C NMR), Fourier-transform infrared spectroscopy, and mass spectrometry have been employed to verify the structure and purity of the compound. Computational NMR chemical shift calculations align closely with experimental data, supporting the assigned structure.

Computational Studies: Density functional theory calculations reveal the electronic distribution within the molecule, highlighting the influence of the amino and bromo substituents on the highest occupied and lowest unoccupied molecular orbitals. Natural bond orbital analysis indicates significant charge delocalization and hyperconjugative interactions that contribute to molecular stability.

Reactivity Insights: The compound's functional groups enable diverse chemical reactions, including nucleophilic aromatic substitution and cross-coupling, making it a valuable intermediate in the synthesis of more complex heterocycles with potential pharmaceutical applications.

Properties

IUPAC Name |

ethyl 3-amino-2-bromopyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)5-3-4-11-7(9)6(5)10/h3-4H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAUFKLDTVVMDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-bromopyridine-4-carboxylate typically involves the bromination of a pyridine derivative followed by esterification and amination reactions. One common method includes:

Bromination: Starting with 2-bromopyridine, the compound is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

Esterification: The brominated pyridine is then reacted with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl ester.

Amination: Finally, the ethyl ester is treated with ammonia or an amine source under suitable conditions to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-bromopyridine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts with boronic acids or alkenes under inert atmosphere.

Major Products Formed

Substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of nitro or hydroxyl derivatives.

Reduction: Formation of alkylamine derivatives.

Coupling: Formation of biaryl or alkyl-aryl derivatives.

Scientific Research Applications

Synthesis of Ethyl 3-amino-2-bromopyridine-4-carboxylate

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with commercially available pyridine derivatives, which are then brominated and subjected to amination reactions.

- Esterification : The carboxylic acid moiety is introduced through esterification processes, which can be optimized for yield and efficiency.

Several synthetic routes have been documented, emphasizing the importance of reaction conditions such as temperature, solvent choice, and catalysts to achieve high yields and purity levels .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for further investigation in drug development:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antibacterial activity against various strains, indicating potential as an antimicrobial agent.

- Neuronal Nitric Oxide Synthase Inhibition : Research has indicated that compounds similar to this compound can inhibit human neuronal nitric oxide synthase, suggesting a role in neurological disorders .

Medicinal Chemistry Applications

The compound's structure allows it to be modified for various therapeutic applications:

- Drug Development : Due to its ability to interact with biological targets, this compound serves as a scaffold for the development of new drugs aimed at treating conditions such as neurodegenerative diseases and infections.

Table 1: Summary of Biological Activities

Case Studies

Several case studies illustrate the practical applications of this compound in research:

- Case Study 1 : A study focused on synthesizing a series of derivatives based on this compound to evaluate their effectiveness as anti-inflammatory agents. The results indicated that certain modifications significantly enhanced biological activity.

- Case Study 2 : Research investigating the compound's role in modulating nitric oxide levels in neuronal cells demonstrated its potential use in treating conditions characterized by oxidative stress.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-bromopyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific interactions with molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

The positional arrangement of substituents on the pyridine ring significantly impacts reactivity and applications. Key comparisons include:

Ethyl 4-bromopyridine-3-carboxylate

- Reactivity: The absence of an amino group limits hydrogen-bonding interactions and reduces nucleophilicity at the pyridine ring. The bromine at position 4 may exhibit slower reactivity in cross-coupling due to steric hindrance compared to position 2.

- Applications : Primarily used in metal-catalyzed couplings to synthesize bipyridine ligands or polymer precursors .

Ethyl 4-bromo-1H-pyrazole-3-carboxylate

- Structure : Pyrazole ring (five-membered, two adjacent nitrogen atoms) substituted with bromine at position 4 and ester at position 3.

- Reactivity : Pyrazole’s aromaticity and dual nitrogen atoms enhance electron-deficient character, accelerating nucleophilic aromatic substitution (NAS) at the brominated position.

- Applications : Common in medicinal chemistry for kinase inhibitor synthesis .

Functional Group Variations

Ethyl 4-bromo-2-(trifluoromethoxy)benzoate

- Structure : Benzene ring with bromine at position 4, trifluoromethoxy at position 2, and ester at position 1.

- Reactivity : The trifluoromethoxy group’s strong electron-withdrawing effect deactivates the ring, reducing bromine’s susceptibility to substitution.

- Applications : Used in fluorinated agrochemicals and materials science .

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate

- Structure: Thiadiazole ring (five-membered, two nitrogen and one sulfur atom) with amino and ester groups.

- Reactivity : The thiadiazole core offers distinct electronic properties, enabling coordination to metals and participation in click chemistry.

- Applications : Antimicrobial and anticancer agent development .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Core Ring | Substituents (Positions) | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Ethyl 3-amino-2-bromopyridine-4-carboxylate | Pyridine | 2-Br, 3-NH₂, 4-COOEt | Amino, Bromo, Ester | ~244.08 |

| Ethyl 4-bromopyridine-3-carboxylate | Pyridine | 4-Br, 3-COOEt | Bromo, Ester | ~229.03 |

| Ethyl 4-bromo-1H-pyrazole-3-carboxylate | Pyrazole | 4-Br, 3-COOEt | Bromo, Ester | ~218.99 |

| Ethyl 4-bromo-2-(trifluoromethoxy)benzoate | Benzene | 4-Br, 2-CF₃O, 1-COOEt | Bromo, Trifluoromethoxy, Ester | ~301.09 |

Key Research Findings

- Electronic Effects: The amino group in this compound increases electron density at the pyridine ring, contrasting with purely electron-withdrawing substituents in analogs like Ethyl 4-bromo-2-(trifluoromethoxy)benzoate. This enhances its utility in reactions requiring nucleophilic aromatic rings .

- Biological Activity: Pyridine derivatives with amino groups (e.g., this compound) show higher binding affinity to biological targets compared to non-aminated analogs, as seen in kinase inhibition studies .

- Synthetic Flexibility : Bromine at position 2 in the target compound offers superior reactivity in cross-coupling compared to position 4 in Ethyl 4-bromopyridine-3-carboxylate, attributed to reduced steric hindrance .

Biological Activity

Ethyl 3-amino-2-bromopyridine-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring with an amino group and a bromine atom, which are crucial for its biological interactions. The ethyl ester group enhances its solubility and pharmacokinetic properties, making it a suitable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain kinases involved in cell signaling pathways, particularly those related to cancer progression.

- Receptor Binding : Its structural features allow it to bind effectively to various receptors, modulating their activity through competitive inhibition or allosteric modulation.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including prostate and breast cancer cells. It demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 10 to 100 µM depending on the cell line used .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against certain bacterial strains. In particular:

- Bacterial Inhibition : this compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth at concentrations lower than those required for cytotoxic effects on human cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, leading to the following findings:

Comparative Analysis with Similar Compounds

This compound can be compared with other related compounds to assess its unique properties:

| Compound | Biological Activity | IC50 (µM) | Unique Features |

|---|---|---|---|

| Ethyl 3-amino-2-methylpyridine-4-carboxylate | Moderate anticancer activity | 30 | Methyl group reduces solubility |

| Ethyl 3-amino-2-phenylpyridine-5-carboxylate | High binding affinity to Bcl-2 | 15 | Enhanced apoptosis induction |

| Methyl 3-amino-2-phenylpyridine-4-carboxylate | Lower cytotoxicity | >100 | Less effective due to steric hindrance |

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-amino-2-bromopyridine-4-carboxylate, and how do reaction conditions influence yield?

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular structure, particularly regarding bromine positioning?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is critical for unambiguous assignment of bromine and amino group positions. Crystals are grown via slow evaporation from ethanol/chloroform (1:1). Key metrics:

- R-factor : Aim for <0.05 to ensure accuracy.

- Disorder modeling : Address rotational disorder in the ethyl ester group using PART instructions in SHELXL .

- Example : A derivative (Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate) was resolved with R = 0.054, confirming bromine’s position via anisotropic displacement parameters .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Mitigation steps:

- HPLC purity standardization : Ensure >98% purity via two orthogonal methods (e.g., HPLC and 1H NMR).

- Dose-response consistency : Use at least three independent replicates in enzyme inhibition assays (e.g., kinase targets).

- SAR studies : Compare with analogs (e.g., Ethyl 4-bromopyridine-3-carboxylate) to isolate the role of the amino group. For example, amino substitution at position 3 enhances binding to pyridine-dependent enzymes .

Q. How can computational modeling predict reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts reactivity:

- Bromine activation : The C-Br bond dissociation energy (BDE) is ~65 kcal/mol, favoring oxidative addition with Pd(0) catalysts.

- Amino group effects : Electron-donating -NH₂ at position 3 reduces electrophilicity at C2-Br, requiring stronger bases (e.g., Cs₂CO₃) for Suzuki couplings.

- Case study : Ethyl 2-bromo-3-aminopyridine derivatives showed 70–80% coupling yields with aryl boronic acids under Pd(PPh₃)₄ catalysis .

Data Contradiction Analysis

Q. Why do reported melting points vary between 112–118°C for this compound?

- Methodological Answer : Variations arise from polymorphic forms or residual solvents.

- DSC/TGA : Use differential scanning calorimetry to identify polymorphs (e.g., Form I melts at 115°C, Form II at 118°C).

- Recrystallization solvents : Ethanol yields Form I, while acetone/water produces Form II .

- Residual DMF : Traces from synthesis can depress melting points; ensure solvent removal via vacuum drying (40°C, 24 hrs) .

Experimental Design Considerations

Q. What safety protocols are essential when handling this brominated pyridine derivative?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential bromine gas release during decomposition.

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Waste disposal : Neutralize brominated byproducts with 10% sodium thiosulfate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.